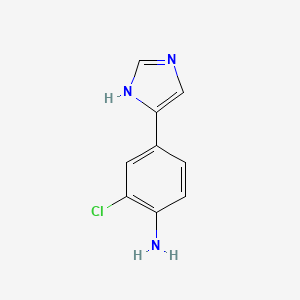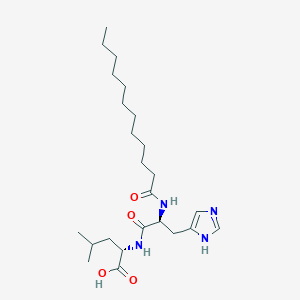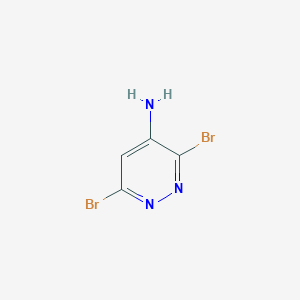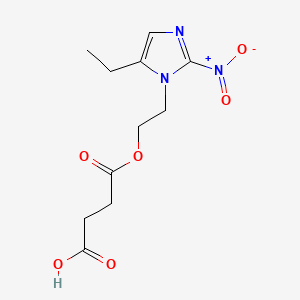
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the reaction of tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 2-(azidomethyl)-5-methylmorpholine-4-carboxylate.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in various organic reactions .
Biology
In biological research, this compound can be used to modify biomolecules or to introduce specific functional groups into peptides and proteins. Its reactivity makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to synthesize analogs of bioactive compounds, aiding in the development of new drugs and therapeutic agents .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in both synthetic and biological applications to introduce specific functional groups or to modify existing structures .
類似化合物との比較
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the morpholine ring.
tert-Butyl 2-bromoacetate: Another related compound used in the synthesis of various organic molecules.
Uniqueness
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of both a bromomethyl group and a morpholine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
特性
分子式 |
C11H20BrNO3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
tert-butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-15-9(5-12)6-13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChIキー |
OBJOQVLWWLTNLQ-UHFFFAOYSA-N |
正規SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)






